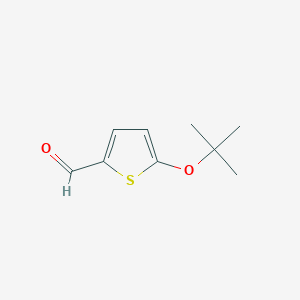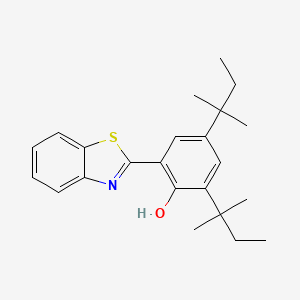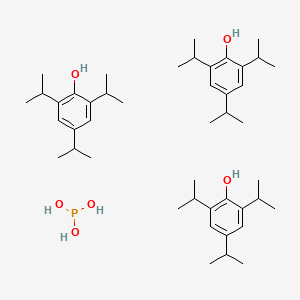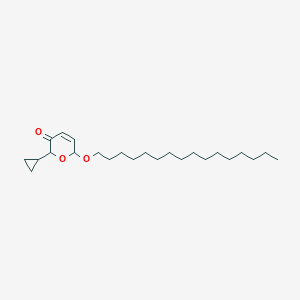![molecular formula C10H15ClO B14428563 Bicyclo[3.2.2]nonane-1-carbonyl chloride CAS No. 79635-01-1](/img/structure/B14428563.png)
Bicyclo[3.2.2]nonane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.2]nonane-1-carbonyl chloride is an organic compound with a unique bicyclic structure. This compound is characterized by its rigid, three-dimensional framework, which makes it an interesting subject for various chemical studies. The bicyclo[3.2.2]nonane core is a common motif in many natural products and synthetic compounds, known for its stability and distinctive reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-1-carbonyl chloride typically involves the reaction of bicyclo[3.2.2]nonane with thionyl chloride or oxalyl chloride. The process generally requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction of the carbonyl chloride group
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds.
Biology: Investigated for its potential as a molecular probe due to its unique reactivity and stability.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which bicyclo[3.2.2]nonane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive, facilitating the formation of new bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a slightly different ring structure. It shares some reactivity patterns but differs in its overall stability and applications.
Norbornane (Bicyclo[2.2.1]heptane): Known for its use in synthetic chemistry, particularly in Diels-Alder reactions.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique properties and applications.
Uniqueness
Bicyclo[3.2.2]nonane-1-carbonyl chloride stands out due to its specific ring structure, which imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
79635-01-1 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2 |
InChI-Schlüssel |
ABPLOOLCSZAWQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)(CC2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


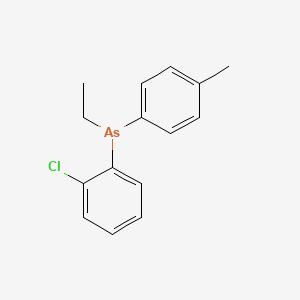
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
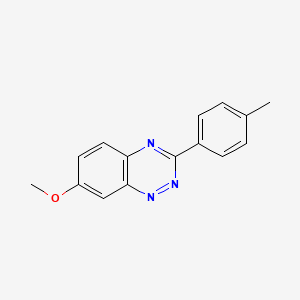
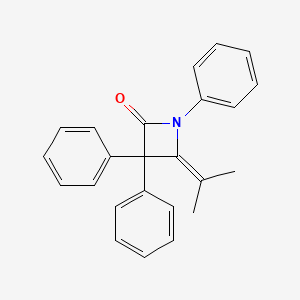
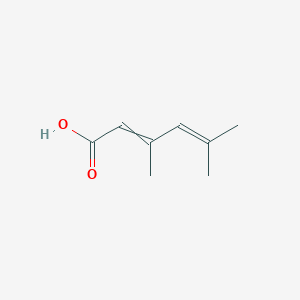
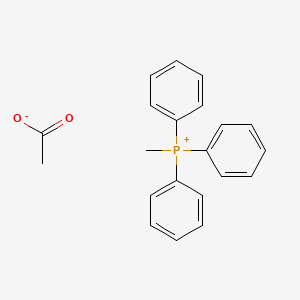


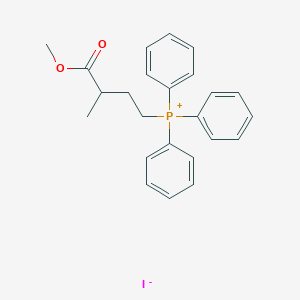
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
